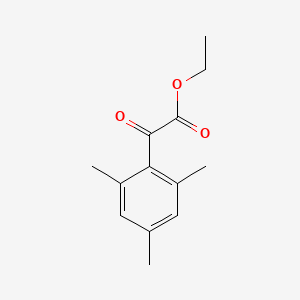

2-Chloro-4-fluoroanisole

Overview

Description

2-Chloro-4-fluoroanisole (2-CF) is an organofluorine compound with a wide range of applications in organic synthesis, materials science, and drug discovery. It is a colorless liquid with a pungent odor and a melting point of -12°C. It is soluble in water, alcohols, and ethers. 2-CF is used in a variety of synthetic reactions, including the synthesis of perfluoroalkyl derivatives, alkenyl ethers, and other organofluorine compounds. It is also used as a reaction intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Resonant Two-Photon Ionization Spectroscopy

Research by Yu et al. (2011) utilized mass-analyzed resonant two-photon ionization (R2PI) technique and theoretical calculations to study the effects of conformation and isotopic substitution on 3-chloro-4-fluoroanisole (3C4FA), a compound closely related to 2-Chloro-4-fluoroanisole. This study provides insight into the conformational effect on transition energies, ionization energies, and vibrational frequencies of halogen-substituted anisoles (Yu et al., 2011).

Molecular Structure and Conformation Studies

A study conducted by Novikov et al. (2003) on 2-fluoroanisole, another related compound, investigated its molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. This research contributes to the understanding of stereochemical peculiarities in ortho derivatives of anisole, which is relevant for 2-Chloro-4-fluoroanisole due to the structural similarities (Novikov et al., 2003).

Rotational Spectroscopic and Ab Initio Investigation

Bergmann and van Wijngaarden (2020) explored the rotational spectra of 2-fluoroanisole and 3-fluoroanisole, providing insights into the molecular structures and conformations influenced by methoxy and fluoro substituents. This research aids in understanding the structural and electronic implications of such substitutions in compounds like 2-Chloro-4-fluoroanisole (Bergmann & van Wijngaarden, 2020).

Herbicide Intermediate Synthesis

Zhou Yu (2002) discussed the synthesis of a herbicide intermediate using 4-chloro-2-fluoroanisole, demonstrating its utility in agricultural chemistry. This showcases the practical applications of fluoroanisole derivatives in the synthesis of useful agricultural compounds (Yu, 2002).

Educational Application in Undergraduate Laboratories

Lee, Schmink, and Berritt (2020) introduced a laboratory experiment for undergraduates involving the Suzuki–Miyaura cross-coupling of 4-fluorophenylboronic acid with 4-chloroanisole, a compound structurally similar to 2-Chloro-4-fluoroanisole. This experiment provides a practical educational application, demonstrating the relevance of these compounds in teaching modern chemical synthesis techniques [(Lee, Schmink, & Berritt, 2020)](https://consensus.app/papers/introduction-lowbarrier-highthroughput-lee/5a39da559ae258c4a6834ff8c9449f34/?utm_source=chatgpt).

Internal Rotation and Chlorine Nuclear Quadrupole Coupling Study

Nair et al. (2020) investigated 2-Chloro-4-fluorotoluene, closely related to 2-Chloro-4-fluoroanisole, using microwave spectroscopy and quantum chemistry. This research is crucial for understanding the internal rotation and hyperfine effects in halogen-substituted compounds, which can impact their physical and chemical properties (Nair et al., 2020).

Corrosion Inhibition in Copper

A study by Khaled and Hackerman (2004) examined the use of aniline derivatives, including 2-chloroaniline and 2-fluoroaniline, as corrosion inhibitors in copper. This research suggests potential applications of compounds like 2-Chloro-4-fluoroanisole in industrial corrosion inhibition (Khaled & Hackerman, 2004).

properties

IUPAC Name |

2-chloro-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGJVGMRPKPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378570 | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoroanisole | |

CAS RN |

2267-25-6 | |

| Record name | 2-Chloro-4-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)